Hexyl formate

説明

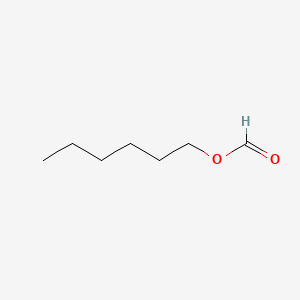

Structure

3D Structure

特性

IUPAC Name |

hexyl formate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c1-2-3-4-5-6-9-7-8/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUGPMNMLWKSBRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8060870 | |

| Record name | Formic acid, hexyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, colourless liquid with an ethereal, fruity, leafy, green odour | |

| Record name | Hexyl formate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032874 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Hexyl formate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/257/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

155.00 to 156.00 °C. @ 760.00 mm Hg | |

| Record name | Hexyl formate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032874 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

very slightly, miscible with alcohol, ether; slightly soluble in water | |

| Record name | Hexyl formate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032874 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Hexyl formate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/257/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.8789(20°) | |

| Record name | Hexyl formate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/257/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

629-33-4 | |

| Record name | Hexyl formate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=629-33-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexyl formate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000629334 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexyl formate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4780 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Formic acid, hexyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Formic acid, hexyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexyl formate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.080 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXYL FORMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9GPU7PGV1G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Hexyl formate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032874 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-62.6 °C | |

| Record name | Hexyl formate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032874 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of Hexyl Formate

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the chemical structure, properties, and experimental protocols related to hexyl formate. This compound (CAS No. 629-33-4) is a carboxylic ester recognized for its characteristic fruity aroma, leading to its prevalent use in the flavor and fragrance industries.[1][2] This document consolidates its key physicochemical data, spectroscopic characteristics, synthesis methodologies, and safety information into a resource tailored for scientific and research applications.

Chemical Structure and Identifiers

This compound, also known as n-hexyl methanoate, is the ester formed from the reaction of hexanol and formic acid.[2] Its structure consists of a hexyl group attached to a formate ester functional group.

| Identifier | Value |

| IUPAC Name | This compound[3] |

| Synonyms | n-Hexyl formate, Formic acid, hexyl ester, Hexyl methanoate[2][3][4] |

| CAS Number | 629-33-4[3][4] |

| Molecular Formula | C₇H₁₄O₂[2][3][5] |

| Molecular Weight | 130.18 g/mol [3][6] |

| SMILES | CCCCCCOC=O[3][5] |

| InChI | InChI=1S/C7H14O2/c1-2-3-4-5-6-9-7-8/h7H,2-6H2,1H3[3][5][6] |

| InChIKey | OUGPMNMLWKSBRI-UHFFFAOYSA-N[3][5][6] |

Physicochemical Properties

This compound is a colorless liquid characterized by a fruity, apple-like, or unripe-plum odor.[1] It is slightly soluble in water but soluble in organic solvents like alcohol and propylene glycol, and it is miscible with oils.[1][2]

| Property | Value | Source |

| Appearance | Colorless liquid | [2][7] |

| Odor | Fruity, apple-like, ethereal, green | [1][6] |

| Boiling Point | 155.0 - 156.0 °C (at 760 mm Hg) | [1][3][6] |

| Melting Point | -62.6 °C / -63 °C | [1][3][6] |

| Density | 0.879 g/mL at 25 °C | [1][6] |

| Refractive Index | n20/D 1.405 - 1.409 | [3][7] |

| Flash Point | 48 °C (118.4 °F) - closed cup | [8][9] |

| Solubility | Very slightly soluble in water; soluble in alcohol and oils | [1][2][3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation and purity assessment of this compound.

| Technique | Key Features |

| Mass Spectrometry (MS) | The electron ionization (EI) mass spectrum shows characteristic fragmentation patterns for this ester.[4] |

| Infrared (IR) Spectroscopy | The IR spectrum exhibits a strong characteristic absorption band for the C=O stretching of the ester group.[3][10] |

| Nuclear Magnetic Resonance (NMR) | Both ¹H and ¹³C NMR spectra are used for detailed structural elucidation.[11] |

Experimental Protocols

Synthesis of this compound

Method 1: Fischer Esterification

A common laboratory-scale synthesis involves the acid-catalyzed esterification of a carboxylic acid and an alcohol.[12]

-

Reactants : n-hexyl alcohol and formic acid.

-

Catalyst : A strong acid such as sulfuric acid.

-

Procedure :

-

Combine equimolar amounts of n-hexyl alcohol and formic acid in a round-bottom flask.

-

Add a catalytic amount of concentrated sulfuric acid.

-

The mixture is typically heated under reflux for a prolonged period to drive the reaction toward completion.[1]

-

To improve yield, water, a byproduct of the reaction, can be removed using a Dean-Stark apparatus.

-

After cooling, the reaction mixture is washed with a sodium bicarbonate solution to neutralize the acid catalyst and any unreacted formic acid, followed by a water wash.

-

The organic layer is dried over an anhydrous salt (e.g., MgSO₄) and purified by distillation.

-

References

- 1. This compound | 629-33-4 [chemicalbook.com]

- 2. CAS 629-33-4: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound | C7H14O2 | CID 61177 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Formic acid, hexyl ester [webbook.nist.gov]

- 5. PubChemLite - this compound (C7H14O2) [pubchemlite.lcsb.uni.lu]

- 6. This compound = 97 , FG 629-33-4 [sigmaaldrich.com]

- 7. chemimpex.com [chemimpex.com]

- 8. This compound = 97 , FG 629-33-4 [sigmaaldrich.com]

- 9. This compound ≥97%, FG | 629-33-4 [sigmaaldrich.com]

- 10. This compound(629-33-4) IR Spectrum [chemicalbook.com]

- 11. This compound(629-33-4) 13C NMR spectrum [chemicalbook.com]

- 12. Ester - Wikipedia [en.wikipedia.org]

What is the CAS number for Hexyl formate?

CAS Number: 629-33-4

This technical guide provides an in-depth overview of Hexyl Formate, a significant compound for professionals in research, scientific, and drug development fields. The document details its chemical and physical properties, safety and handling protocols, and experimental procedures for its synthesis and analysis.

Physicochemical Properties of this compound

This compound, also known as n-hexyl methanoate, is an organic ester with a characteristic fruity aroma.[1][2] Its physical and chemical data are summarized below.

| Property | Value | Source(s) |

| CAS Number | 629-33-4 | [1] |

| Molecular Formula | C₇H₁₄O₂ | [1] |

| Molecular Weight | 130.18 g/mol | [3] |

| Appearance | Colorless liquid | [1][2] |

| Odor | Fruity, apple-like, ethereal, green | [2][3][4] |

| Boiling Point | 155-156 °C | [2][4] |

| Melting Point | -63 °C to -62.6 °C | [3][4] |

| Density | 0.879 g/mL at 25 °C | [4] |

| Refractive Index | n20/D 1.405 - 1.409 | [3][5] |

| Solubility | Slightly soluble in water; soluble in organic solvents like alcohol and propylene glycol. | [1][2] |

| Flash Point | 48 °C (118.4 °F) - closed cup | [4] |

Safety and Handling

This compound is a flammable liquid and requires careful handling.[4] Appropriate personal protective equipment, including gloves and eye protection, should be used in a well-ventilated area.[1]

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Flammable liquids (Category 3) | GHS02 (Flame) | Warning | H226: Flammable liquid and vapor.[4] |

| Precautionary Statement Code | Precautionary Statement |

| P210 | Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[6] |

| P233 | Keep container tightly closed.[6] |

| P240 | Ground and bond container and receiving equipment.[6] |

| P241 | Use explosion-proof electrical/ventilating/lighting equipment.[6] |

| P242 | Use only non-sparking tools.[6] |

| P243 | Take precautionary measures against static discharge.[6] |

| P303 + P361 + P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. |

| P370 + P378 | In case of fire: Use dry sand, dry chemical or alcohol-resistant foam to extinguish.[6] |

| P403 + P235 | Store in a well-ventilated place. Keep cool.[6] |

| P501 | Dispose of contents/container to an approved waste disposal plant. |

Applications in Research and Industry

This compound's primary applications are in the flavor and fragrance industries due to its pleasant fruity scent.[1] It is also utilized as a solvent in the manufacturing of paints, coatings, and adhesives.[7] In a laboratory setting, it serves as a reagent in organic synthesis and for the extraction of natural products.[7] A study has also investigated its potential as an insecticidal agent against mosquito species like Aedes aegypti and Culex quinquefasciatus.[4] While it is used as a flavoring agent in some pharmaceutical preparations, there is currently no evidence to suggest its direct involvement in biological signaling pathways relevant to drug development.

Experimental Protocols

Enzymatic Synthesis of this compound

This protocol is based on a patented method for the enzymatic synthesis of this compound, which offers a greener alternative to traditional chemical synthesis.[8]

Materials:

-

Formic acid

-

Hexyl alcohol

-

Novozym 435 (immobilized lipase B from Candida antarctica)

-

n-hexane (solvent)

-

Shaking incubator

-

Reaction vessel

Procedure:

-

Prepare a reaction mixture by dissolving formic acid and hexyl alcohol in n-hexane in a suitable reaction vessel. A molar ratio of 1:5 (formic acid to hexyl alcohol) is recommended for optimal conversion.[8]

-

Fix the concentration of formic acid at 50 mM.[8]

-

Add Novozym 435 to the mixture at a concentration of 15 g/L.[8]

-

Seal the reaction vessel and place it in a shaking incubator set to 30°C and 150 rpm.[8]

-

Allow the reaction to proceed for 4 hours.[8]

-

After the reaction period, the enzyme can be recovered by filtration for reuse.

-

The product, this compound, can be purified from the reaction mixture by distillation.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This method provides a general workflow for the qualitative and quantitative analysis of this compound in a sample matrix.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Capillary column (e.g., DB-1, 30 m, 0.32 mm ID, 0.25 µm film thickness)[9]

-

Helium as carrier gas

Sample Preparation (Liquid-Liquid Extraction):

-

Take a 5 mL aliquot of the liquid sample.[10]

-

Add 5 mL of a low-polarity organic solvent (e.g., hexane or dichloromethane).[10]

-

Vortex the mixture vigorously for 2 minutes.[10]

-

Centrifuge at 3000 rpm for 10 minutes to separate the phases.[10]

-

Carefully collect the upper organic layer containing the extracted this compound.[10]

GC-MS Parameters (Illustrative):

-

Injector Temperature: 240°C[9]

-

Oven Program:

-

Carrier Gas Flow: Constant flow of 2 mL/min[9]

-

Split Ratio: 20:1[9]

-

MS Detector Temperature: 260°C[9]

-

MS Scan Range: m/z 40-400

Data Analysis:

-

Identification of this compound is achieved by comparing the retention time and the mass spectrum of the analyte with that of a known standard.

-

Quantification can be performed by creating a calibration curve using standards of known concentrations.

References

- 1. CAS 629-33-4: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 629-33-4 [chemicalbook.com]

- 3. This compound | C7H14O2 | CID 61177 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. This compound, 629-33-4 [thegoodscentscompany.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. chemimpex.com [chemimpex.com]

- 8. KR102074660B1 - Novel Method for Enzymatic Synthesis of this compound - Google Patents [patents.google.com]

- 9. asiapharmaceutics.info [asiapharmaceutics.info]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to Hexyl Formate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and safety information for hexyl formate. The content is structured to serve as a practical resource for laboratory and research applications.

Core Compound Information

This compound, also known as n-hexyl methanoate, is an organic ester characterized by its pleasant, fruity aroma.[1] It is formed from the esterification of hexanol and formic acid.[2] While its primary applications are in the flavor and fragrance industries, its properties as a solvent and a chemical intermediate make it a compound of interest for various research and development endeavors.[2]

Molecular and Chemical Identity

The fundamental chemical identifiers for this compound are summarized below.

| Identifier | Value | Source |

| Molecular Formula | C7H14O2 | [2][3] |

| Molecular Weight | 130.18 g/mol | [4] |

| CAS Number | 629-33-4 | [1] |

| IUPAC Name | This compound | [4] |

| Synonyms | Formic acid, hexyl ester; n-Hexyl formate; n-Hexyl methanoate | [1][2] |

Physicochemical Properties

A compilation of the key physical and chemical properties of this compound is presented in the following table.

| Property | Value | Source |

| Appearance | Colorless liquid | [2] |

| Odor | Fruity, apple-like, unripe plum | [1] |

| Boiling Point | 155-156 °C | [1] |

| Melting Point | -63 °C | [1] |

| Density | 0.879 g/mL at 25 °C | [1] |

| Refractive Index | 1.407 (n20/D) | [1] |

| Solubility | Slightly soluble in water; soluble in alcohol and propylene glycol; miscible with oils. | [1] |

| Flash Point | 48 °C (118.4 °F) - closed cup |

Synthesis of this compound

This compound can be synthesized through several methods, with the most common being the Fischer-Speier esterification of hexanol with formic acid using an acid catalyst.[1] Enzymatic synthesis using lipase is also a viable, environmentally friendly alternative.[5][6]

Experimental Protocol: Fischer-Speier Esterification

This protocol details a representative procedure for the synthesis of this compound.

Materials:

-

1-Hexanol

-

Formic acid

-

Concentrated sulfuric acid (H₂SO₄)

-

Diethyl ether (or other suitable extraction solvent)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (NaCl) solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator (optional)

-

Distillation apparatus (optional)

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 1-hexanol and a molar excess of formic acid.

-

Catalyst Addition: Slowly and with caution, add a catalytic amount of concentrated sulfuric acid to the reaction mixture.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux for 1-10 hours. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel containing water.

-

Extract the aqueous layer with diethyl ether.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the excess acid) and then with brine.

-

-

Drying and Solvent Removal:

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent.

-

Remove the solvent using a rotary evaporator.

-

-

Purification: The crude this compound can be purified by simple or fractional distillation to yield the final product.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound via Fischer esterification.

Biological and Toxicological Information

This compound is generally recognized as safe for its intended use as a flavoring agent in food.[4] However, as with any chemical, appropriate safety precautions should be taken in a laboratory setting.

Toxicity Data

| Test | Species | Route | Value | Source |

| LD50 | Rat | Oral | > 5000 mg/kg | |

| LD50 | Rabbit | Dermal | > 5000 mg/kg |

Applications in Research

While not a primary compound in drug development, this compound's properties are relevant to researchers in several areas:

-

Organic Synthesis: It serves as a reagent and a building block for the synthesis of other organic molecules.[2]

-

Solvent Applications: Its ester functionality and relatively low boiling point make it a useful solvent in certain reactions and formulations.

-

Biotechnology: Due to its solubility characteristics, it can be employed in the extraction and purification of natural products.[2]

-

Insecticidal Research: Studies have investigated its toxicity against mosquito species, indicating potential applications in pest control research.

References

- 1. This compound | 629-33-4 [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 4. This compound | C7H14O2 | CID 61177 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. KR102074660B1 - Novel Method for Enzymatic Synthesis of this compound - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physical Properties of n-Hexyl Formate

This technical guide provides a comprehensive overview of the core physical properties of n-hexyl formate (CAS No. 629-33-4), a formate ester known for its characteristic fruity aroma. The information presented herein is intended to support research, development, and quality control activities where this compound is utilized. All quantitative data is summarized for clarity, and detailed experimental protocols for the determination of key physical properties are provided.

Chemical Identity

-

IUPAC Name: hexyl formate

-

Synonyms: n-Hexyl methanoate, Formic acid hexyl ester[1]

-

Molecular Formula: C₇H₁₄O₂[2]

-

Molecular Weight: 130.18 g/mol [1]

Summary of Physical Properties

The physical properties of n-hexyl formate are summarized in the tables below. These values have been compiled from various sources and represent a consensus of reported data.

Table 1: Core Physical Properties of n-Hexyl Formate

| Property | Value | Conditions |

| Boiling Point | 155-156 °C | @ 760 mmHg[1][3][4] |

| Melting Point | -63 °C to -62.6 °C | [1][2][3] |

| Density | 0.879 g/mL | @ 25 °C[3][5] |

| 0.8789 g/cm³ | @ 20 °C[1] | |

| Refractive Index (n_D) | 1.405 - 1.409 | @ 20 °C[1][4][6] |

Table 2: Additional Physical and Chemical Properties

| Property | Value | Conditions/Notes |

| Solubility | Miscible with alcohol and ether.[1][2] Slightly soluble in water.[5] | Water solubility: 1034 mg/L (estimated) @ 25 °C.[4] |

| Vapor Pressure | ~2.97 mmHg | @ 25 °C (estimated)[4][7] |

| Flash Point | 118 °F (47.8 °C) | Closed Cup[2][4] |

| Appearance | Colorless liquid.[1] |

Experimental Protocols for Property Determination

The following sections detail the methodologies for the experimental determination of the key physical properties of liquid compounds such as n-hexyl formate.

The capillary method is a common and efficient technique for determining the boiling point of small quantities of a liquid.[8]

-

Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[8] In this method, this point is identified when a rapid and continuous stream of bubbles emerges from a capillary tube submerged in the heated liquid, and the liquid begins to enter the capillary upon cooling.[9]

-

Apparatus:

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating apparatus (e.g., Thiele tube with heating oil, or a metal heating block)

-

Clamps and stand

-

-

Procedure:

-

A small amount (a few milliliters) of n-hexyl formate is placed into the small test tube.[10]

-

A capillary tube, sealed at one end, is placed into the test tube with its open end submerged in the liquid.[11]

-

The test tube is attached to a thermometer, ensuring the bulb of the thermometer is level with the liquid sample.

-

The assembly is placed in the heating apparatus.[11]

-

The apparatus is heated gently. Initially, trapped air will be expelled from the capillary tube.[9]

-

As the temperature approaches the boiling point, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.[9]

-

Heating is discontinued, and the apparatus is allowed to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[9]

-

Density is a fundamental physical property defined as the mass of a substance per unit volume.[12]

-

Principle: The density is calculated by accurately measuring the mass of a known volume of the liquid.[13]

-

Apparatus:

-

Analytical balance

-

Graduated cylinder (10 mL or 25 mL) or a pycnometer for higher accuracy

-

Thermometer

-

-

Procedure:

-

The mass of a clean, dry graduated cylinder (or pycnometer) is measured using an analytical balance.[13]

-

A specific volume of n-hexyl formate (e.g., 10 mL) is carefully added to the graduated cylinder. The volume is read from the bottom of the meniscus.[13]

-

The combined mass of the graduated cylinder and the liquid is measured.[13]

-

The mass of the liquid is determined by subtracting the mass of the empty cylinder from the combined mass.[13]

-

The temperature of the liquid is recorded.

-

The density is calculated using the formula: Density = Mass / Volume.[12]

-

The procedure can be repeated multiple times to ensure precision and accuracy.[13]

-

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property for a pure compound.[14]

-

Principle: The refractive index is the ratio of the speed of light in a vacuum (or air) to the speed of light in the substance.[14] An Abbé refractometer measures the critical angle of refraction between a prism of known refractive index and the liquid sample to determine the sample's refractive index.

-

Apparatus:

-

Abbé refractometer

-

Constant temperature water bath

-

Dropper or pipette

-

Lens paper and ethanol

-

-

Procedure:

-

Ensure the prisms of the refractometer are clean and dry. Clean with ethanol and lens paper if necessary.

-

Calibrate the refractometer using a standard liquid with a known refractive index (e.g., distilled water).

-

Using a dropper, place a few drops of n-hexyl formate onto the surface of the lower prism.

-

Close the prisms firmly.

-

Allow a few minutes for the sample to reach thermal equilibrium with the instrument, which is typically maintained at 20°C by a circulating water bath.[14]

-

Look through the eyepiece and turn the adjustment knob until the field of view is divided into a light and a dark section.

-

Turn the compensator knob to eliminate any color fringe at the border of the light and dark sections, making the dividing line sharp.

-

Adjust the measurement knob to center the sharp dividing line on the crosshairs in the eyepiece.

-

Read the refractive index value from the instrument's scale.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of the primary physical properties of n-hexyl formate.

Caption: Experimental workflow for determining the physical properties of n-hexyl formate.

References

- 1. This compound | C7H14O2 | CID 61177 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. This compound Four Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. This compound, 629-33-4 [thegoodscentscompany.com]

- 5. This compound CAS#: 629-33-4 [m.chemicalbook.com]

- 6. chemimpex.com [chemimpex.com]

- 7. chembk.com [chembk.com]

- 8. Video: Boiling Points - Concept [jove.com]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. cdn.juniata.edu [cdn.juniata.edu]

- 11. byjus.com [byjus.com]

- 12. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. athabascau.ca [athabascau.ca]

Spectroscopic Analysis of Hexyl Formate: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for hexyl formate, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols and a generalized workflow for spectroscopic analysis are also presented to aid researchers, scientists, and drug development professionals in their understanding and application of these techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For this compound (C7H14O2), both ¹H and ¹³C NMR spectra are crucial for its characterization.

¹H NMR Data

The ¹H NMR spectrum of this compound provides information about the number of different types of protons and their neighboring environments.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.05 | s | 1H | H-C(=O)O- |

| ~4.15 | t | 2H | -O-CH₂- |

| ~1.65 | p | 2H | -O-CH₂-CH₂- |

| ~1.30 | m | 6H | -(CH₂)₃-CH₃ |

| ~0.90 | t | 3H | -CH₃ |

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

¹³C NMR Data

The ¹³C NMR spectrum reveals the number of different types of carbon atoms in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~161.2 | C=O |

| ~63.0 | -O-CH₂- |

| ~31.5 | -CH₂- |

| ~28.6 | -CH₂- |

| ~25.6 | -CH₂- |

| ~22.5 | -CH₂- |

| ~14.0 | -CH₃ |

Note: The exact chemical shifts are influenced by the solvent and the fatty acid chain's structure.[1]

Experimental Protocol for NMR Spectroscopy

Sample Preparation [1]

A crucial step for acquiring high-quality NMR spectra is proper sample preparation.[1]

-

Sample Quantity : For ¹H NMR, dissolve 5-25 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent. For ¹³C NMR, a higher concentration of 50-100 mg is recommended due to the lower natural abundance of the ¹³C isotope.[1]

-

Solvent Selection : Deuterated chloroform (CDCl₃) is a commonly used solvent for esters like this compound.[1] It is important to use a high-purity solvent to avoid extraneous signals.[1]

-

Dissolution : Ensure the sample is completely dissolved. Gentle vortexing or warming can help in the dissolution process.[1]

-

Filtration : If any solid particles are present, filter the solution through a Pasteur pipette with a small plug of glass wool into the NMR tube to ensure a homogeneous solution.[1]

Data Acquisition [2]

-

Locking : The spectrometer's magnetic field is stabilized by locking onto the deuterium signal of the solvent.[2]

-

Shimming : The magnetic field homogeneity is optimized through manual or automatic shimming to enhance resolution and minimize peak broadening.[2]

-

Tuning and Matching : The NMR probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C) to maximize signal reception.[2]

-

Acquisition : The appropriate pulse sequence and acquisition parameters (e.g., number of scans, spectral width, relaxation delay) are set, and the data collection is initiated.[2] For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Data

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its ester functional group and alkyl chain.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2958, 2932, 2873 | Strong | C-H stretch (alkane) |

| ~1725 | Strong | C=O stretch (ester) |

| ~1178 | Strong | C-O stretch (ester) |

Experimental Protocol for IR Spectroscopy

For a liquid sample like this compound, the "neat" technique is commonly employed.[3][4]

-

Sample Preparation : A drop or two of the pure liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.[4][5] The plates are then pressed together to spread the liquid evenly.[4]

-

Background Spectrum : A background spectrum of the empty spectrometer is collected to account for atmospheric and instrumental interferences.[5]

-

Sample Analysis : The "sandwich" of salt plates containing the sample is placed in the sample holder of the spectrometer.[3] The IR spectrum is then recorded.[5]

-

Cleaning : After the measurement, the salt plates are cleaned with a suitable solvent like acetone and returned to a desiccator to keep them dry.[4]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes molecules and sorts the ions based on their mass-to-charge ratio. This provides information about the molecular weight and fragmentation pattern of the compound.

Mass Spectrometry Data

The electron ionization (EI) mass spectrum of this compound shows the molecular ion peak and several characteristic fragment ions.

| m/z | Relative Intensity (%) | Assignment |

| 130 | ~2 | [M]⁺ (Molecular Ion) |

| 84 | ~22 | [C₆H₁₂]⁺ |

| 56 | 100 | [C₄H₈]⁺ (Base Peak) |

| 55 | ~45 | [C₄H₇]⁺ |

| 43 | ~41 | [C₃H₇]⁺ |

| 42 | ~41 | [C₃H₆]⁺ |

| 41 | ~37 | [C₃H₅]⁺ |

| 29 | ~17 | [CHO]⁺ |

| 27 | ~15 | [C₂H₃]⁺ |

Data obtained from NIST Mass Spectrometry Data Center.[6][7]

Experimental Protocol for Mass Spectrometry

For a volatile liquid like this compound, the following general procedure for electron ionization mass spectrometry is typically followed:[8]

-

Sample Introduction : A small amount of the liquid sample is introduced into the mass spectrometer, where it is vaporized in a vacuum.[8][9] This can be done by direct injection or through a gas chromatograph (GC-MS).[9]

-

Ionization : The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), which knocks off an electron from the molecule to form a radical cation (molecular ion).[9][10]

-

Acceleration : The newly formed ions are accelerated by an electric field.[9]

-

Mass Analysis : The accelerated ions then pass through a magnetic or electric field, which deflects them according to their mass-to-charge ratio.[8][9] Lighter ions are deflected more than heavier ions.[8]

-

Detection : A detector records the abundance of ions at each mass-to-charge ratio, generating a mass spectrum.[8][9]

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 3. webassign.net [webassign.net]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. ursinus.edu [ursinus.edu]

- 6. This compound(629-33-4) MS spectrum [chemicalbook.com]

- 7. Formic acid, hexyl ester [webbook.nist.gov]

- 8. Mass Spectrometry [www2.chemistry.msu.edu]

- 9. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 10. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

Solubility of Hexyl formate in different solvents

An In-depth Technical Guide to the Solubility of Hexyl Formate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (C₇H₁₄O₂) is a carboxylic ester recognized for its characteristic fruity, apple-like aroma.[1] Beyond its significant role as a flavoring and fragrance agent, its properties as a solvent are of considerable interest in various scientific and industrial applications, including chemical synthesis and drug formulation.[2][3] Understanding the solubility of this compound in different solvents is crucial for its effective utilization, enabling researchers and professionals to predict its behavior in various matrices, design stable formulations, and develop efficient extraction and purification processes.

This technical guide provides a comprehensive overview of the solubility of this compound in a range of common laboratory solvents. It includes a compilation of available quantitative and qualitative solubility data, detailed experimental protocols for solubility determination, and logical workflows to aid in solvent selection.

Core Principles of Solubility

The solubility of an ester like this compound is primarily governed by the principle of "like dissolves like." This means that nonpolar or weakly polar compounds tend to dissolve in solvents of similar polarity, while polar compounds are more soluble in polar solvents. This compound possesses a moderately polar ester group and a nonpolar hexyl chain, giving it a mixed character. Its solubility in a given solvent will depend on the balance between the polarity of the solvent and the ability of the solvent molecules to interact with the ester and alkyl parts of the this compound molecule.

Quantitative and Qualitative Solubility Data

The following table summarizes the available solubility data for this compound in various solvents. Due to a scarcity of precise quantitative data in the public domain for a wide range of organic solvents, qualitative descriptions are included where specific values are unavailable.

| Solvent | Formula | Polarity (Relative) | Solubility of this compound | Temperature (°C) | Citation |

| Water | H₂O | 1.000 | Very slightly soluble (1034 mg/L, estimated) | 25 | [4] |

| Water | H₂O | 1.000 | Slightly soluble (1 g/L, predicted) | Not Specified | [5] |

| Ethanol | C₂H₅OH | 0.654 | Miscible | Not Specified | [6] |

| Diethyl Ether | (C₂H₅)₂O | 0.117 | Miscible | Not Specified | [6] |

| Propylene Glycol | C₃H₈O₂ | Not Specified | Soluble | Not Specified | [1] |

| Oils | Not Applicable | Nonpolar | Miscible | Not Specified | [1] |

| Acetone | C₃H₆O | 0.355 | Soluble (inferred) | Not Specified | [7] |

| Hexane | C₆H₁₄ | 0.009 | Soluble (inferred) | Not Specified | [2] |

Note: "Miscible" indicates that the substances are soluble in each other in all proportions. "Inferred" solubility is based on the principle of "like dissolves like" and the known properties of the solvent and solute.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is critical for many applications. The following are detailed methodologies for key experiments that can be used to quantify the solubility of this compound.

Method 1: Shake-Flask Method for Sparingly Soluble Solvents (e.g., Water)

This is a standard and highly accurate method for determining the equilibrium solubility of a compound in a solvent.[8]

Protocol:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the solvent (e.g., water) in a sealed, temperature-controlled vessel (e.g., a flask in a shaking water bath).

-

Equilibration: Agitate the mixture at a constant temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: Cease agitation and allow the undissolved this compound to separate from the saturated solution. This can be achieved by letting the mixture stand or by centrifugation.

-

Sampling: Carefully extract an aliquot of the clear, saturated supernatant without disturbing the undissolved layer.

-

Quantification: Analyze the concentration of this compound in the aliquot using a suitable analytical technique, such as gas chromatography (GC) with a flame ionization detector (FID).

-

Calculation: The determined concentration represents the solubility of this compound in the solvent at that specific temperature.

Method 2: Headspace Gas Chromatography for Volatile Compounds

For volatile compounds like this compound, headspace gas chromatography (HS-GC) is a powerful technique for determining solubility, particularly in aqueous solutions.[9][10]

Protocol:

-

Preparation of Standards: Prepare a series of calibration standards with known concentrations of this compound in the solvent of interest.

-

Sample Preparation: In sealed headspace vials, prepare a set of aqueous solutions containing a range of this compound concentrations, from below to above the expected saturation point. A volatile tracer, such as toluene, can be added to each vial.[10]

-

Equilibration: Place the vials in a thermostatted headspace autosampler and allow them to equilibrate at a set temperature. This allows the volatile components to partition between the liquid and gas phases.

-

Analysis: The autosampler injects a sample of the headspace (the gas phase) from each vial into a gas chromatograph for analysis.

-

Data Analysis: Plot the GC signal of the this compound (or the tracer[10]) against the total concentration of this compound in the solution. The point at which the slope of the line changes indicates the saturation solubility.

Visualizing Experimental and Logical Workflows

The following diagrams, created using Graphviz, illustrate key workflows relevant to the solubility of this compound.

References

- 1. This compound CAS#: 629-33-4 [m.chemicalbook.com]

- 2. CAS 629-33-4: this compound | CymitQuimica [cymitquimica.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound, 629-33-4 [thegoodscentscompany.com]

- 5. Showing Compound this compound (FDB010854) - FooDB [foodb.ca]

- 6. This compound | C7H14O2 | CID 61177 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. dechema.de [dechema.de]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Simultaneous Predictions of Chemical and Phase Equilibria in Systems with an Esterification Reaction Using PC-SAFT - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Reagents & Solvents [chem.rochester.edu]

Natural occurrence of Hexyl formate in plants and fruits

The

Natural Occurrence of Hexyl Formate in Plants and Fruits: A Technical Guide

Abstract: this compound is a significant volatile organic compound (VOC) that contributes to the characteristic aroma of many fruits and plants. This technical guide provides a comprehensive overview of the natural occurrence of this compound, detailing its presence in various plant species and the concentrations at which it is found. The guide outlines the primary biosynthetic pathways responsible for its formation, specifically the role of alcohol acyltransferases (AATs). Furthermore, it presents detailed experimental protocols for the extraction, identification, and quantification of this compound, with a focus on headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS). This document is intended for researchers, scientists, and professionals in the fields of food science, agriculture, and drug development who are interested in the chemical composition and analysis of plant volatiles.

Introduction

This compound (C7H14O2) is a carboxylic ester known for its fruity and slightly pungent aroma, reminiscent of plums and other stone fruits. As a volatile organic compound, it plays a crucial role in the flavor profile of numerous fruits and plants.[1][2] The presence and concentration of this compound can vary significantly between different species and even between cultivars of the same species, influenced by genetic factors, ripeness, and environmental conditions. Understanding the natural occurrence and biosynthesis of this compound is essential for applications ranging from flavor and fragrance development to agricultural breeding programs aimed at enhancing fruit quality.

Natural Occurrence and Quantitative Data

This compound has been identified as a volatile component in a variety of fruits. While it is often a minor component compared to other esters like hexyl acetate, its contribution to the overall aroma can be significant. The concentration of this compound is typically measured in micrograms per kilogram (μg/kg) of fresh weight (FW).

Recent studies utilizing advanced analytical techniques have begun to quantify the presence of this compound in several popular fruits. Below is a summary of available quantitative data.

| Fruit/Plant | Cultivar(s) | Concentration (μg/kg FW) | Reference(s) |

| Apple | Ruixue | 11.88 ± 1.02 | [3] |

| Qinyun | 10.61 ± 1.85 | [3] | |

| Pear | Harrow Sweet | Present, not quantified | [4] |

| Strawberry | Various | Present, not quantified | [5][6][7][8][9] |

Note: Quantitative data for this compound is still limited in the scientific literature. Many studies identify its presence qualitatively but do not provide specific concentrations.

Biosynthesis of this compound in Plants

The formation of volatile esters in plants is a complex process involving several metabolic pathways. The final and decisive step in the biosynthesis of this compound is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs).[10][11][12][13]

The biosynthesis can be summarized as follows:

-

Precursor Formation: The two precursors required for this compound synthesis are 1-hexanol and formyl-CoA (or formic acid).

-

1-Hexanol: This C6 alcohol is primarily derived from the lipoxygenase (LOX) pathway, which involves the breakdown of fatty acids like linoleic and linolenic acid.

-

Formic Acid/Formyl-CoA: The origins of formate in plants can be linked to photorespiration, glycolysis, and the degradation of cell wall components.[14][15]

-

-

Esterification: An alcohol acyltransferase (AAT) enzyme catalyzes the transfer of the formyl group from formyl-CoA to 1-hexanol, resulting in the formation of this compound and the release of coenzyme A.

The activity and substrate specificity of AAT enzymes are critical in determining the profile of volatile esters produced by a particular fruit.[10][11][16] For instance, AATs in strawberries have been shown to efficiently use various alcohols and acyl-CoAs to produce a wide range of esters.[10][11][16]

Experimental Protocols for Analysis

The analysis of volatile compounds like this compound in plant and fruit matrices requires sensitive and selective analytical techniques. The most common and effective method is headspace solid-phase microextraction (HS-SPME) followed by gas chromatography-mass spectrometry (GC-MS).[17][18][19][20][21][22]

Key Experiment: HS-SPME-GC-MS Analysis of Fruit Volatiles

This protocol outlines the general steps for the extraction, identification, and quantification of this compound and other volatile compounds from a fruit sample.

Objective: To identify and quantify volatile organic compounds, including this compound, from fruit tissue.

Materials:

-

Fruit samples

-

Liquid nitrogen

-

Sodium chloride (NaCl) solution

-

Internal standard (e.g., 2-octanol)

-

20 mL headspace vials with PTFE/silicone septa

-

SPME fiber assembly (e.g., DVB/CAR/PDMS)

-

GC-MS system with an autosampler

Methodology:

-

Sample Preparation:

-

Flash-freeze fresh fruit tissue in liquid nitrogen.

-

Grind the frozen tissue into a fine powder.

-

Weigh a precise amount of the powdered sample (e.g., 2-5 g) into a 20 mL headspace vial.

-

Add a saturated NaCl solution to the vial to inhibit enzymatic activity and improve volatile release.

-

Spike the sample with a known concentration of an internal standard for quantification.

-

Immediately seal the vial with a crimp-top cap.

-

-

Headspace Solid-Phase Microextraction (HS-SPME):

-

Place the vial in an autosampler tray.

-

Incubate the vial at a controlled temperature (e.g., 40-60°C) for a set period (e.g., 15-30 minutes) with agitation to allow volatiles to equilibrate in the headspace.

-

Expose the SPME fiber to the headspace of the sample for a defined extraction time (e.g., 20-40 minutes) to adsorb the volatile compounds.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Desorption: Automatically inject the SPME fiber into the hot GC inlet (e.g., 250°C) for a specific time (e.g., 2-5 minutes) to desorb the trapped volatiles onto the GC column.

-

Separation: Separate the volatile compounds on a capillary column (e.g., DB-5ms). A typical temperature program starts at 40°C, holds for a few minutes, and then ramps up to a final temperature of around 250-280°C.

-

Detection: As compounds elute from the column, they enter the mass spectrometer, which is typically operated in electron ionization (EI) mode. Scan a mass range of m/z 35-350.

-

-

Data Analysis and Quantification:

-

Identification: Identify this compound and other compounds by comparing their mass spectra and retention indices with those of authentic standards and reference libraries (e.g., NIST, Wiley).

-

Quantification: Calculate the concentration of this compound by comparing its peak area to the peak area of the internal standard and using a previously established calibration curve.

-

Conclusion

This compound is a naturally occurring ester that contributes to the complex aroma profiles of various fruits. Its biosynthesis is primarily dependent on the availability of 1-hexanol and formic acid precursors and the enzymatic activity of alcohol acyltransferases. The standard method for its analysis, HS-SPME-GC-MS, provides a robust and sensitive approach for both qualitative and quantitative assessments. Further research is needed to expand the quantitative data on this compound across a wider range of plant species and to fully elucidate the regulatory mechanisms of its biosynthetic pathway. This knowledge will be invaluable for the agricultural and food industries in the ongoing effort to improve flavor and quality.

References

- 1. This compound | C7H14O2 | CID 61177 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ester - Wikipedia [en.wikipedia.org]

- 3. Identification, Comparison and Classification of Volatile Compounds in Peels of 40 Apple Cultivars by HS–SPME with GC–MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. VOLATILE CONSTITUENTS AND PEAR AROMA STUDIED BY DYNAMIC HEADSPACE TECHNIQUE [actahort.org]

- 5. Profiling of Flavor Volatiles by SPME-GC-MS in Strawberry Cultivars during Fruit Development and Ripening [hst-j.org]

- 6. Characterization and comparative analysis of volatile organic compounds in four aromatic wild strawberry species using HS-SPME-GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. digital.csic.es [digital.csic.es]

- 8. Strawberry sweetness and consumer preference are enhanced by specific volatile compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ars.usda.gov [ars.usda.gov]

- 10. discovery.researcher.life [discovery.researcher.life]

- 11. Functional Characterization of Enzymes Forming Volatile Esters from Strawberry and Banana - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit [frontiersin.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Substrate specificity of alcohol acyltransferase from strawberry and banana fruits [agris.fao.org]

- 17. Identification of Volatiles in Tomato Fruit Using Headspace Solid-Phase-Micro-Extraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Screening of tropical fruit volatile compounds using solid-phase microextraction (SPME) fibers and internally cooled SPME fiber - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Characterization of volatile profiles in cherry fruits: Integration of E-nose and HS-SPME-GC–MS - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. mdpi.com [mdpi.com]

- 22. mdpi.com [mdpi.com]

Toxicological Profile of Hexyl Formate: An In-depth Technical Guide for Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of hexyl formate (CAS No. 629-33-4), a common flavoring and fragrance agent also utilized as a solvent in laboratory settings. Due to a lack of specific extensive toxicological studies on this compound for certain endpoints, this guide incorporates a read-across approach, leveraging data from structurally similar short-chain aliphatic esters and the known toxicological profiles of its expected metabolites, n-hexanol and formic acid. All quantitative data is presented in structured tables, and relevant experimental protocols and metabolic pathways are detailed and visualized.

Chemical and Physical Properties

This compound is the ester of hexyl alcohol and formic acid. Its basic properties are summarized below.

| Property | Value | Reference |

| CAS Number | 629-33-4 | [1][2] |

| Molecular Formula | C₇H₁₄O₂ | [1] |

| Molecular Weight | 130.18 g/mol | [1] |

| Appearance | Colorless liquid | |

| Odor | Fruity | [3] |

| Boiling Point | 155-156 °C | |

| Flash Point | 48 °C | |

| Solubility | Miscible with alcohol and ether; very slightly soluble in water. | [4] |

Toxicological Data

The toxicological data for this compound is primarily available for acute toxicity. For other endpoints, such as skin sensitization, genotoxicity, carcinogenicity, and reproductive toxicity, a read-across approach from similar substances is often employed by regulatory and safety assessment bodies like the Research Institute for Fragrance Materials (RIFM) and the European Food Safety Authority (EFSA).[5][6][7][8]

Acute Toxicity

This compound exhibits low acute toxicity via oral and dermal routes of exposure.

| Endpoint | Species | Route | Value (LD₅₀) | Reference |

| Acute Oral Toxicity | Rat | Oral | > 5000 mg/kg | |

| Acute Dermal Toxicity | Rabbit | Dermal | > 5000 mg/kg | |

| Acute Inhalation Toxicity | - | Inhalation | No data available |

Skin and Eye Irritation

This compound is considered to be an irritant to the skin and eyes.[3] Its metabolite, n-hexanol, is also a known skin and eye irritant.[3][9] Formic acid is corrosive to the skin.[4]

| Endpoint | Result | Reference |

| Skin Irritation | Irritant | [3] |

| Eye Irritation | Irritant | [3] |

Skin Sensitization

While some sources suggest a lack of sensitization potential at low concentrations, the European Food Safety Authority (EFSA) prudently considers all compounds in the chemical group of straight-chain primary aliphatic alcohols and their esters, including this compound, as potential skin sensitizers.[7][8]

| Endpoint | Result | Reference |

| Skin Sensitization | Considered a potential sensitizer | [7][8] |

Genotoxicity, Carcinogenicity, and Reproductive Toxicity

-

Genotoxicity: Data from read-across analogs suggest that this compound is not genotoxic.[10] Formic acid has produced both positive and negative results in mutagenicity studies, with positive results often associated with acidic experimental conditions.[11]

-

Carcinogenicity: No carcinogenicity studies have been conducted on this compound. Its metabolites, n-hexanol and formic acid, are not classified as carcinogens.

-

Reproductive and Developmental Toxicity: No specific reproductive toxicity data for this compound is available. Developmental toxicity studies on read-across analogs have been used to establish a Margin of Exposure (MOE) greater than 100, suggesting a low concern.[10]

| Endpoint | Conclusion | Basis | Reference |

| Genotoxicity | Not expected to be genotoxic | Read-across from structural analogs | [10] |

| Carcinogenicity | No data available; not expected to be carcinogenic | Lack of structural alerts and non-carcinogenicity of metabolites | - |

| Reproductive Toxicity | No data available; low concern | Read-across from structural analogs and TTC approach | [5][10] |

Metabolic Pathway

This compound is expected to be rapidly hydrolyzed in the body by esterase enzymes into its constituent molecules: n-hexanol and formic acid.[12][13] These metabolites then enter their respective metabolic pathways.

Metabolism of n-Hexanol

n-Hexanol is primarily metabolized in the liver via oxidation to hexanal, which is then further oxidized to hexanoic acid. Hexanoic acid can then enter the fatty acid metabolism pathway.

Metabolism of Formic Acid

Formic acid is metabolized to carbon dioxide and water, a process that is dependent on the tetrahydrofolate (THF) pathway.[14][15] Primates, including humans, have a slower rate of formic acid metabolism compared to rodents, which can lead to its accumulation and associated toxicity, particularly in cases of methanol poisoning where formic acid is a key toxic metabolite.[4][16] The primary toxic effect of formic acid is the inhibition of cytochrome c oxidase in the mitochondrial electron transport chain, leading to histotoxic hypoxia and metabolic acidosis.[14][16]

Experimental Protocols

The toxicological data presented are based on studies conducted following standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). The following sections provide an overview of the methodologies for key toxicological assessments.

Acute Oral Toxicity (Based on OECD Guideline 401)

The acute oral toxicity of a substance is typically determined using a method like the one outlined in the now-deleted OECD Guideline 401.[17][18][19][20][21]

Acute Dermal Toxicity (Based on OECD Guideline 402)

The acute dermal toxicity is assessed by applying the substance to the skin of animals, typically rabbits or rats.[22][23][24][25][26]

Conclusion

This compound possesses low acute toxicity via oral and dermal routes. It is considered a skin and eye irritant and a potential skin sensitizer. Due to the lack of specific data for genotoxicity, carcinogenicity, and reproductive toxicity, safety assessments rely on read-across from structurally similar compounds and the toxicological profiles of its metabolites, n-hexanol and formic acid. This approach suggests a low concern for these long-term endpoints under typical laboratory use conditions. Proper handling procedures, including the use of personal protective equipment to avoid skin and eye contact, are recommended to ensure laboratory safety.

References

- 1. Formic acid, hexyl ester [webbook.nist.gov]

- 2. This compound | C7H14O2 | CID 61177 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nj.gov [nj.gov]

- 4. Formic acid - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. RIFM fragrance ingredient safety assessment, this compound, CAS Registry Number 629-33-4 | Lund University [lunduniversity.lu.se]

- 7. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]

- 8. researchgate.net [researchgate.net]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 11. cir-reports.cir-safety.org [cir-reports.cir-safety.org]

- 12. researchgate.net [researchgate.net]

- 13. KR102074660B1 - Novel Method for Enzymatic Synthesis of this compound - Google Patents [patents.google.com]

- 14. benchchem.com [benchchem.com]

- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 16. Methanol and formic acid toxicity: biochemical mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 18. oecd.org [oecd.org]

- 19. scribd.com [scribd.com]

- 20. researchgate.net [researchgate.net]

- 21. Acute Toxicity - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]

- 22. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 23. scribd.com [scribd.com]

- 24. catalog.labcorp.com [catalog.labcorp.com]

- 25. oecd.org [oecd.org]

- 26. oecd.org [oecd.org]

A Technical Guide to High-Purity Hexyl Formate for Researchers and Drug Development Professionals

Introduction: Hexyl formate (C₇H₁₄O₂), a fatty acid ester, is a versatile compound with applications spanning the flavor and fragrance industries to specialized roles in chemical synthesis and biotechnology.[1][2][3] For researchers, scientists, and drug development professionals, securing a reliable source of high-purity this compound is critical for ensuring the accuracy, reproducibility, and safety of their work. This technical guide provides an in-depth overview of commercially available high-purity this compound, including a comparison of suppliers, detailed analytical methodologies for purity verification, and insights into its synthesis, purification, and relevant applications in a research context.

Commercial Suppliers and Specifications

The procurement of high-purity this compound is a critical first step for any research application. Several reputable chemical suppliers offer various grades of this compound. The purity is typically determined by gas chromatography (GC).[1][4] Below is a comparative summary of offerings from prominent suppliers.

Table 1: Comparison of Commercial Suppliers of this compound

| Supplier | Product Number (Example) | Purity Specification | Analysis Method | Additional Information |

| TCI America | H1271 | >98.0% | GC | Also confirmed by NMR.[4] |

| Sigma-Aldrich | W257008 | ≥97% | Not specified, likely GC | Food Grade (FG), meets JECFA specifications.[5] |

| Chem-Impex | 34377 | 98.5 - 100.0% | GC | Meets FG specifications, KOSHER, FEMA 2570.[1] |

Table 2: Physical and Chemical Properties of High-Purity this compound

| Property | Value | Reference |

| CAS Number | 629-33-4 | [1][5] |

| Molecular Formula | C₇H₁₄O₂ | [1] |

| Molecular Weight | 130.18 g/mol | [5] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 155-156 °C | [5] |

| Melting Point | -63 °C | [5] |

| Density | 0.879 g/mL at 25 °C | [5] |

| Refractive Index | n20/D 1.407 | [5] |

Synthesis and Purification of High-Purity this compound

High-purity this compound is typically synthesized through the Fischer esterification of formic acid and hexanol. This acid-catalyzed reaction is a well-established method for producing esters.

The purification of the resulting this compound is crucial to achieve the high purity required for research and pharmaceutical applications. The primary method for purification is distillation , which separates the this compound from unreacted starting materials, the acid catalyst, and any byproducts. Given that this compound has a boiling point of 155-156 °C, fractional distillation is often employed to achieve a high degree of separation.

Experimental Protocols for Quality Assessment

Verifying the purity and identity of this compound is a critical step before its use in any experimental setting. The two most common and powerful analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Purity Analysis

GC-MS is an ideal method for determining the purity of volatile compounds like this compound and for identifying any potential impurities.

Methodology:

-

Sample Preparation: Prepare a 1 mg/mL solution of this compound in a volatile solvent such as dichloromethane or hexane.

-

Instrumentation: An Agilent Intuvo 9000 GC with a flame ionization detector (FID) or a mass spectrometer can be used.[6]

-

GC Conditions:

-

Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable.

-

Injector Temperature: 250 °C

-

Injection Volume: 1 µL

-

Split Ratio: 50:1

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase to 200 °C at a rate of 10 °C/min.

-

Hold: Hold at 200 °C for 5 minutes.

-

-

-

MS Conditions (if applicable):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 350.

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

-

Data Analysis: The purity is calculated by determining the peak area of this compound relative to the total peak area of all components in the chromatogram. The mass spectrum can be compared to a reference library (e.g., NIST) to confirm the identity of the main peak and any impurities.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol for Structural Confirmation and Purity Assessment

NMR spectroscopy is a powerful tool for confirming the chemical structure of this compound and for detecting impurities, including isomeric and non-volatile impurities that may not be easily detected by GC.

Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or acetone-d₆. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Spectroscopy:

-

Pulse Sequence: Standard single-pulse sequence.

-

Number of Scans: 16

-

Relaxation Delay: 5 seconds

-

Spectral Width: -2 to 12 ppm

-

Data Analysis: The proton NMR spectrum should show characteristic peaks corresponding to the different protons in the this compound molecule. The integration of these peaks should be consistent with the number of protons in each environment. Impurities will present as additional peaks in the spectrum.

-

-

¹³C NMR Spectroscopy:

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Number of Scans: 1024 or more, depending on the sample concentration.

-

Relaxation Delay: 2 seconds

-

Spectral Width: -10 to 200 ppm

-

Data Analysis: The carbon NMR spectrum will show a distinct peak for each unique carbon atom in the this compound molecule, confirming its carbon skeleton.[8]

-

Applications in Research and Drug Development

While this compound is most widely recognized for its use in the flavor and fragrance industries, its properties make it a valuable tool in a research and drug development context.[3]

-

Organic Synthesis: As an ester, this compound can be used as a starting material or a reagent in various organic reactions to introduce a formyl or a hexyl group into a molecule. This is relevant in the synthesis of novel organic compounds that may have therapeutic potential.[1]

-

Solvent: Its solvent properties can be utilized in specific chemical reactions or extraction processes.[1]

-

Biotechnology: It can be employed in biotechnological applications, such as in the extraction and purification of natural products, due to its favorable solubility characteristics.[1]

Currently, there is limited publicly available information directly linking high-purity this compound to specific drug development pipelines or its interaction with defined signaling pathways. Its primary role in this sector is likely as a building block or a processing aid in the synthesis of more complex active pharmaceutical ingredients (APIs).

Workflow for Sourcing and Quality Control of High-Purity this compound

The following diagram illustrates a typical workflow for a research or drug development laboratory to source and verify the quality of high-purity this compound.

Caption: Workflow for sourcing and quality control of high-purity this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 629-33-4: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound | 629-33-4 [chemicalbook.com]

- 4. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 5. This compound ≥97%, FG | 629-33-4 [sigmaaldrich.com]

- 6. agilent.com [agilent.com]

- 7. Formic acid, hexyl ester [webbook.nist.gov]

- 8. This compound(629-33-4) 13C NMR spectrum [chemicalbook.com]

Synonyms and alternative names for Hexyl formate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Hexyl formate, a significant ester in the fields of flavor, fragrance, and chemical synthesis. This document details its chemical identity, physical and chemical properties, synthesis methodologies, and analytical characterization.

Chemical Identity and Synonyms